

The Discovery and Isolation of Saquayamycin B1 from Streptomyces nodosus: A Technical Guide

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Compound of Interest

Compound Name: Saquayamycin B1

Cat. No.: B1473760

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Abstract

Saquayamycin B1, a member of the angucycline class of antibiotics, is a secondary metabolite produced by the bacterium *Streptomyces nodosus*. First identified in a screening program for novel anti-tumor agents, **Saquayamycin B1** has demonstrated significant biological activity, including antibacterial and anti-cancer properties. Its mechanism of action has been linked to the inhibition of farnesyl-protein transferase and the modulation of the PI3K/AKT signaling pathway, making it a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Saquayamycin B1** from *Streptomyces nodosus*, presenting detailed experimental protocols and quantitative data to aid researchers in this field.

Discovery and Biological Activity

Saquayamycin B1 was discovered as part of a series of saquayamycins isolated from the culture broth of *Streptomyces nodosus* strain MH190-16F3.[1] These compounds belong to the aquayamycin group of antibiotics and are glycosides of aquayamycin.[1] **Saquayamycin B1** exhibits a range of biological activities, making it a promising candidate for therapeutic development.

It is active against Gram-positive bacteria and has shown cytotoxicity against P388 leukemia cells.[1] Further studies have identified it as an inhibitor of farnesyl-protein transferase. Its anti-tumor properties are also attributed to its ability to suppress proliferation, invasion, and migration of cancer cells by inhibiting the PI3K/AKT signaling pathway.

Physicochemical and Spectroscopic Data

Saquayamycin B1 presents as an orange powder.[1] It is soluble in dimethyl sulfoxide (DMSO), methanol, and chloroform.[1] The purity of commercially available **Saquayamycin B1** is typically $\geq 98\%$. The key physicochemical and spectroscopic data for **Saquayamycin B1** are summarized in the tables below.

Table 1: Physicochemical Properties of **Saquayamycin B1**

Property	Value	Reference
Molecular Formula	C ₃₁ H ₃₂ O ₁₂	[1]
Molecular Weight	596.58 g/mol	
Appearance	Orange powder	
Solubility	DMSO, methanol, chloroform	
Purity	$\geq 98\%$	

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Saquayamycin B1** in CDCl₃

Position	¹³ C (ppm)	¹ H (ppm, J in Hz)
1	187.9	
2	143.2	
3	82.7	
4	36.3	2.95 (dd, 18.0, 3.0), 3.20 (d, 18.0)
4a	53.6	7.65 (dd, 8.0, 1.0)
5	118.8	
6	137.1	
6a	116.1	7.75 (t, 8.0)
7	162.1	
8	110.1	
9	158.9	6.75 (s)
10	108.7	
11	161.8	
12	182.3	
12a	80.1	
12b	44.5	
1'	99.8	5.24 (br d, 3.5)
2'	36.3	1.85 (m), 2.15 (m)
3'	68.1	3.85 (m)
4'	70.2	3.65 (m)
5'	68.5	4.15 (m)
6' (CH ₃)	18.1	1.37 (d, 6.0)
1''	101.2	4.87 (br d, 11.0)

2"	143.3	5.85 (d, 3.0)
3"	127.5	6.15 (d, 3.0)
4"	70.8	4.35 (m)
5"	68.2	4.25 (m)
6" (CH ₃)	18.2	1.26 (d, 6.0)

Data adapted from related saquayamycin structures and may require experimental verification for **Saquayamycin B1**.

Table 3: Mass Spectrometry Data for **Saquayamycin B1**

Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI+	597.1916	467.1493, 337.0918, 211.0652

Experimental Protocols

Fermentation of *Streptomyces nodosus* for Saquayamycin B1 Production

The following protocol is adapted from established methods for secondary metabolite production in *Streptomyces* species and may require optimization for maximal **Saquayamycin B1** yield.

3.1.1. Media Preparation

- Seed Medium (per liter):
 - Glucose: 10 g
 - Yeast Extract: 4 g
 - Malt Extract: 10 g
 - Adjust pH to 7.2 before autoclaving.

- Production Medium (per liter):
 - Soluble Starch: 20 g
 - Glucose: 10 g
 - Yeast Extract: 5 g
 - Peptone: 5 g
 - CaCO_3 : 2 g
 - KBr: 0.1 g
 - $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$: 0.01 g
 - Adjust pH to 7.0 before autoclaving.

3.1.2. Fermentation Procedure

- Inoculation: Inoculate a loopful of *Streptomyces nodosus* spores from a mature agar plate into 50 mL of seed medium in a 250 mL flask.
- Seed Culture: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.
- Production Culture: Inoculate 1 L of production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.
- Incubation: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.
- Monitoring: Monitor the production of **Saquayamycin B1** by periodically taking samples and analyzing them via HPLC.

Extraction and Purification of Saquayamycin B1

3.2.1. Extraction

- **Harvesting:** After the fermentation period, harvest the culture broth by centrifugation at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
- **Supernatant Extraction:** Extract the supernatant twice with an equal volume of dichloromethane (CH_2Cl_2).
- **Mycelial Extraction:** Homogenize the mycelial pellet with acetone. Filter the homogenate and evaporate the acetone under reduced pressure. Resuspend the resulting aqueous residue in water and extract twice with an equal volume of dichloromethane.
- **Pooling and Concentration:** Combine all dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

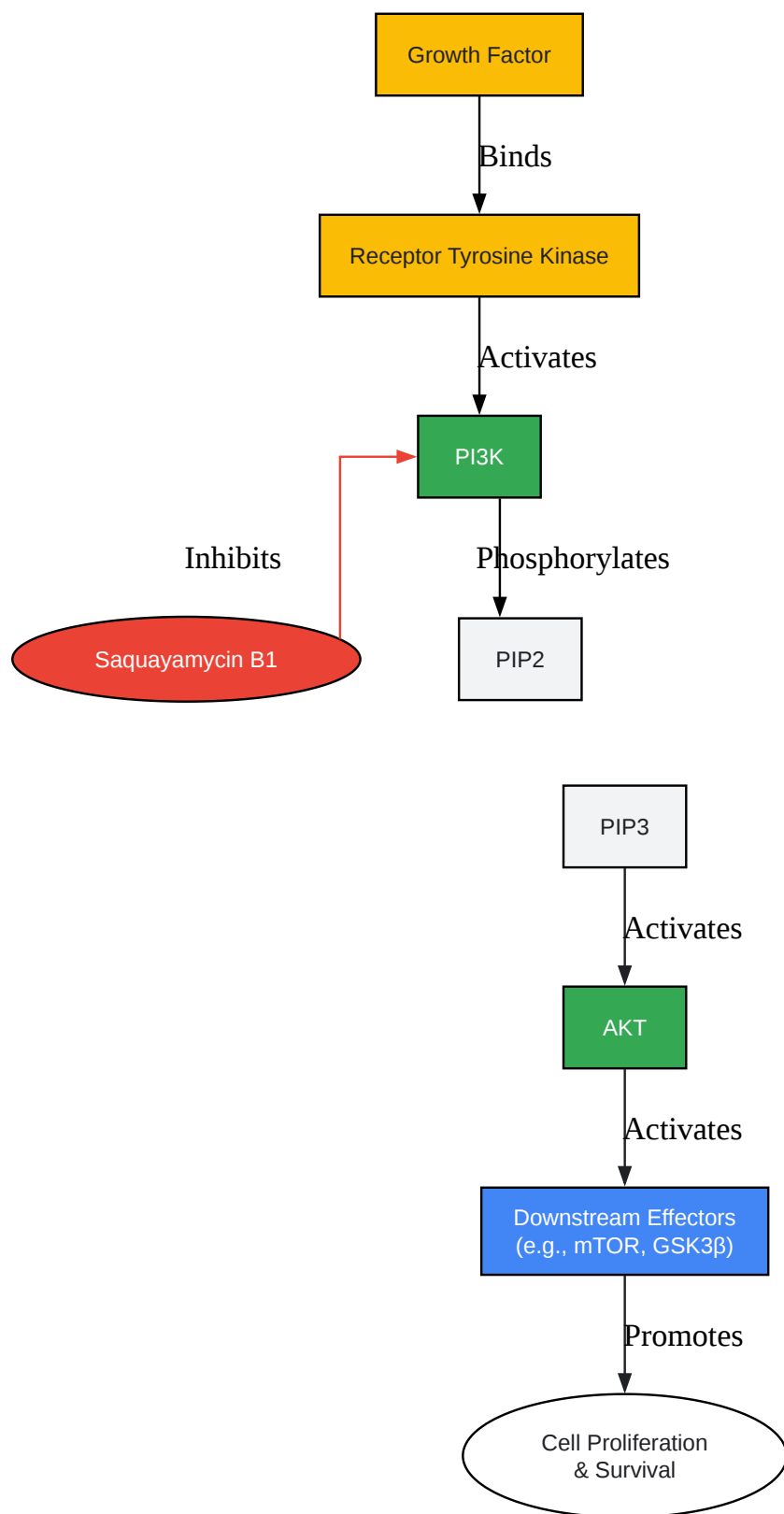
3.2.2. Purification

- **Silica Gel Chromatography:** Subject the crude extract to column chromatography on silica gel. Elute with a gradient of chloroform-methanol (e.g., 100:0 to 90:10 v/v).
- **Fraction Collection and Analysis:** Collect fractions and analyze them by thin-layer chromatography (TLC) and HPLC to identify those containing **Saquayamycin B1**.
- **Preparative HPLC:** Pool the fractions rich in **Saquayamycin B1** and subject them to preparative reverse-phase HPLC.
 - **Column:** C18 column (e.g., 250 x 10 mm, 5 μm).
 - **Mobile Phase:** A gradient of acetonitrile in water (e.g., 40% to 80% acetonitrile over 30 minutes).
 - **Flow Rate:** 2.0 mL/min.
 - **Detection:** UV at 254 nm and 430 nm.
- **Final Product:** Collect the peak corresponding to **Saquayamycin B1**, evaporate the solvent, and dry under vacuum to obtain the purified compound.

Visualizations

Signaling Pathway

Saquayamycin B1 has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway in cell survival and proliferation.

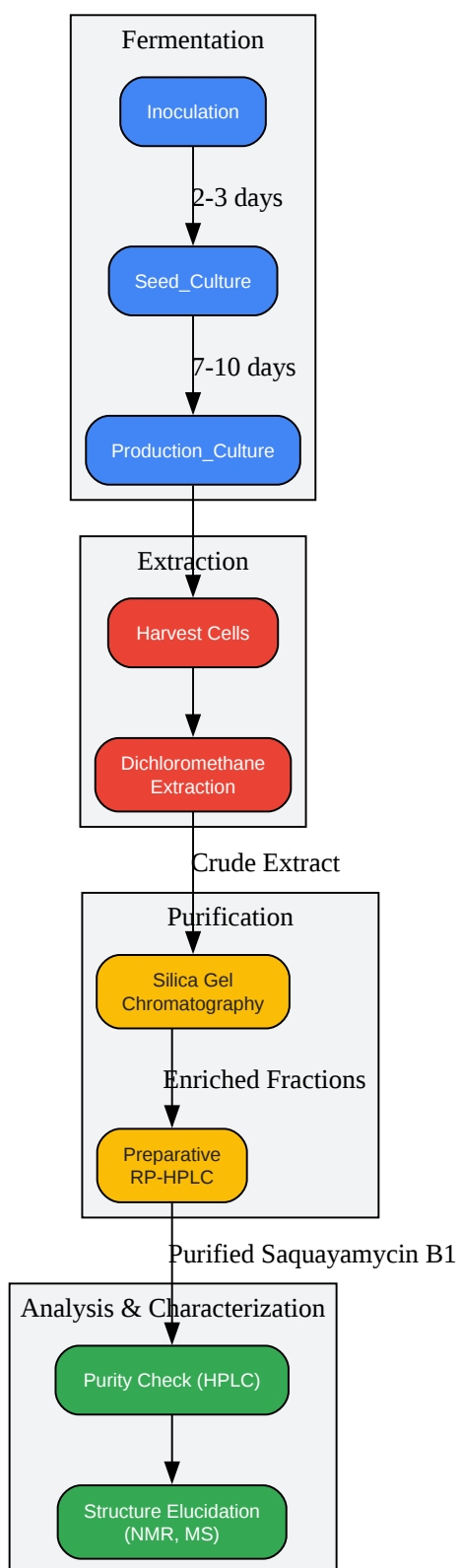


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Caption: Inhibition of the PI3K/AKT signaling pathway by **Saquayamycin B1**.

Experimental Workflow

The overall process for obtaining purified **Saquayamycin B1** from *Streptomyces nodosus* is depicted in the following workflow.



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Caption: Workflow for **Saquayamycin B1** production, from fermentation to characterization.

Conclusion

This technical guide provides a detailed overview of the discovery, isolation, and characterization of **Saquayamycin B1** from *Streptomyces nodosus*. The provided protocols for fermentation, extraction, and purification, along with the summarized quantitative data and visualizations of its mechanism of action and experimental workflow, serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology. Further research into the optimization of production and a deeper understanding of its biological activities will be crucial for the potential development of **Saquayamycin B1** as a therapeutic agent.

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References

- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
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